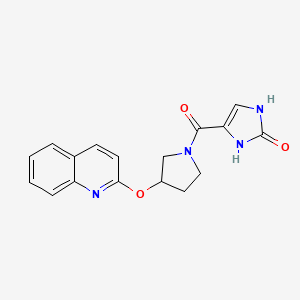

4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a heterocyclic compound that likely exhibits biological activity due to the presence of quinoline and imidazolone moieties. Quinoline derivatives are known for their wide range of biological activities, including antitumor, antibacterial, and anti-proliferative properties . Imidazolones are also of interest in medicinal chemistry for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves palladium-catalyzed cross-coupling reactions and cyclization processes . For example, the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones starts from 4-hydroxyquinolin-2(1H)-ones, indicating that similar starting materials and strategies could be employed for the synthesis of the compound . Additionally, one-pot sequential reactions featuring copper-catalyzed amination have been reported to yield complex quinoline derivatives, which suggests that such methodologies might be applicable for synthesizing the target compound .

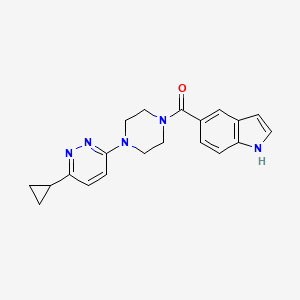

Molecular Structure Analysis

The molecular structure of 4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one would include a quinoline moiety linked to a pyrrolidine ring, which is further connected to an imidazol-2(3H)-one structure. The presence of these heterocyclic systems is known to contribute to the fluorescence and electronic properties of the molecules, as seen in related compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and amination, to yield a diverse array of products . The presence of reactive sites such as the pyrrolidine nitrogen and the imidazolone carbonyl could allow for further functionalization of the compound. For instance, the amination reactions could be relevant for introducing additional substituents or for the formation of more complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on the substituents and the specific heterocyclic systems present. For instance, the introduction of alkyl or alkoxy groups can enhance the inhibitory activity of these compounds against certain biological targets . The fluorescence properties of quinoline derivatives are also noteworthy, as some compounds exhibit intense fluorescence, which could be useful for imaging or diagnostic purposes . The solubility, melting point, and stability of the compound would be influenced by the specific functional groups and their interactions.

Aplicaciones Científicas De Investigación

Catalyst for Synthesis of N-fused Imidazole-Quinoline Conjugates

Sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles have been utilized as a magnetically recoverable catalyst for the synthesis of novel conjugated imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazol-quinoline derivatives, including N-fused 2-(2-chloro-quinolin-3-yl)-3-aminoimidazole derivatives. This method offers high to excellent yields using a mild and environmentally benign protocol, highlighting an application in facilitating complex organic synthesis under solvent-free conditions (Mouradzadegun et al., 2015).

Antimicrobial Activity

A new series of 4-arylidene-1-((6-methyl-2-(p-tolyloxy)quinolin-3yl)methyleneamino)-2-phenyl-1H-imidazol-5(4H)-one compounds have been synthesized and screened for antimicrobial activity. These 5-imidazolones have shown significant antibacterial activity, demonstrating the potential use of such compounds in developing new antimicrobial agents (Idrees et al., 2018).

DNA Oxidation Inhibition

Ferrocene-incorporated imidazo[1,2-a]pyridines or quinolines synthesized through Groebke three-component-reaction (3CR) have exhibited antioxidative effects against DNA oxidation. These compounds show potential for therapeutic applications in oxidative stress-related diseases by inhibiting DNA oxidation, with certain structures significantly enhancing antioxidative efficacy (Xi & Liu, 2015).

Propiedades

IUPAC Name |

4-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)-1,3-dihydroimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c22-16(14-9-18-17(23)20-14)21-8-7-12(10-21)24-15-6-5-11-3-1-2-4-13(11)19-15/h1-6,9,12H,7-8,10H2,(H2,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQVEBQHKFNDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CNC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3000347.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B3000349.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)

![6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B3000364.png)